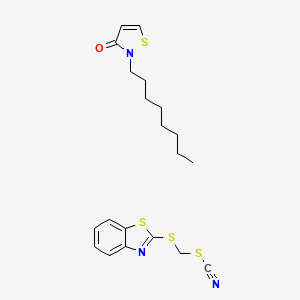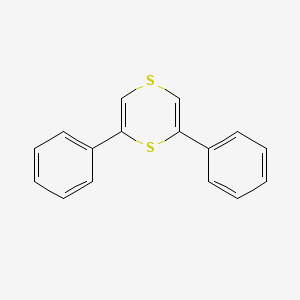![molecular formula C23H42N2O2 B14348565 acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine CAS No. 93377-00-5](/img/structure/B14348565.png)
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine is a chemical compound that combines the properties of acetic acid and a substituted ethane-1,2-diamine. This compound is of interest due to its unique structure, which includes a long dodecyl chain attached to a phenyl ring, making it a potential candidate for various applications in chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine typically involves a multi-step process. One common method includes the following steps:
Formation of the dodecylphenyl intermediate: This step involves the alkylation of phenyl with dodecyl bromide in the presence of a base such as potassium carbonate.
Attachment of the ethane-1,2-diamine: The dodecylphenyl intermediate is then reacted with ethane-1,2-diamine under reflux conditions to form the desired product.
Acetylation: Finally, the product is acetylated using acetic anhydride to yield acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents such as sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives at the benzylic position.
Wissenschaftliche Forschungsanwendungen
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the long hydrophobic dodecyl chain.
Medicine: Explored for its potential use in drug delivery systems, leveraging its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
Wirkmechanismus
The mechanism of action of acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, its ability to chelate metal ions can inhibit metalloenzymes, further contributing to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine: Lacks the acetyl group, making it less polar.
Acetic acid;N’-[(4-octylphenyl)methyl]ethane-1,2-diamine: Contains a shorter alkyl chain, affecting its hydrophobicity and biological activity.
Uniqueness
Acetic acid;N’-[(4-dodecylphenyl)methyl]ethane-1,2-diamine stands out due to its long dodecyl chain, which enhances its hydrophobic interactions and amphiphilic properties. This makes it particularly effective in applications requiring membrane integration or surfactant properties.
Eigenschaften
CAS-Nummer |
93377-00-5 |
|---|---|
Molekularformel |
C23H42N2O2 |
Molekulargewicht |
378.6 g/mol |
IUPAC-Name |
acetic acid;N'-[(4-dodecylphenyl)methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C21H38N2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-15-21(16-14-20)19-23-18-17-22;1-2(3)4/h13-16,23H,2-12,17-19,22H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
CMFDPFTYHOCCOW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CNCCN.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)


![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)



![5-({1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]-1,3-bis(hexadecanoyloxy)propan-2-YL}oxy)-5-oxopentanoate](/img/structure/B14348553.png)




